molecular formula C23H28ClN3O3 B042601 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide CAS No. 5508-47-4

2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide

Cat. No. B042601
CAS RN: 5508-47-4
M. Wt: 429.9 g/mol
InChI Key: NUWFSDPYPSAOPA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide (CPP-PIPA) is an amide derivative of the phenoxyacetic acid family. It is an organic compound that has been studied extensively in recent years due to its potential applications in various scientific fields. CPP-PIPA has been found to have a wide range of biochemical and physiological effects, as well as numerous advantages and limitations for use in laboratory experiments.

Scientific Research Applications

Environmental Impact and Toxicology

  • Toxicity and Environmental Behavior : Chlorophenoxy herbicides, similar in structure to the compound of interest, have been extensively studied for their environmental behavior and toxicological impacts. These studies shed light on the persistence, mobility, and toxicity of such compounds in various environmental matrices, including soil and water bodies. For example, research on 2,4-D, a widely used chlorophenoxy herbicide, has shown that it can have moderate toxic effects on mammalian and aquatic life, with its toxicity to fish upon long-term exposure being considerable (Krijgsheld & Gen, 1986). Such findings are crucial for understanding the environmental safety and regulatory aspects of related compounds.

  • Biodegradation and Remediation : The degradation pathways and microbial remediation strategies for chlorophenoxy herbicides are of significant research interest. Studies have focused on microbial degradation as a method to mitigate the environmental impact of these compounds. For instance, Magnoli et al. (2020) reviewed the role of microorganisms in degrading herbicides based on 2,4-D and its main degradation metabolite, highlighting the importance of microbial processes in remediating contaminated sites (Magnoli et al., 2020).

properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O3/c1-4-21(28)27-15-13-26(14-16-27)19-9-7-18(8-10-19)25-22(29)23(2,3)30-20-11-5-17(24)6-12-20/h5-12H,4,13-16H2,1-3H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWFSDPYPSAOPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20412303
Record name 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20412303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide

CAS RN

5508-47-4
Record name 2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20412303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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